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Compound of Interest

Compound Name: XAC

Cat. No.: B1191879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Compound XAC (Xanthine Amine

Congener), a pivotal molecular scaffold in the study of purinergic signaling. This document

details its chemical structure, physicochemical properties, and its significant role as a non-

selective adenosine receptor antagonist. Furthermore, it outlines detailed experimental

protocols for the synthesis of XAC derivatives and their application in receptor binding assays,

alongside an exploration of the signaling pathways they help to elucidate.

Core Compound Properties
Xanthine Amine Congener (XAC) is a synthetic organic compound that serves as a high-

affinity, non-selective antagonist for adenosine receptors. Its structure is based on a xanthine

core, a purine derivative, with a functionalized amine chain that allows for the attachment of

various molecular probes.
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Property Value

IUPAC Name
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-

7H-purin-8-yl)phenoxy]acetamide

Molecular Formula C₂₁H₂₈N₆O₄

Molecular Weight 428.49 g/mol

CAS Number 96865-92-8

Appearance White solid

Purity ≥95%

Biological Activity Non-selective Adenosine Receptor Antagonist

Synthesis of a Fluorescent XAC Derivative: XAC-
BY630
The functional amine group on XAC is readily available for conjugation with various reporter

molecules, such as fluorophores. This allows for the creation of powerful tools for studying

receptor pharmacology. Below is a representative protocol for the synthesis of a fluorescent

XAC derivative, XAC-BY630, by conjugating XAC with the fluorophore BODIPY™ 630/650-X,

succinimidyl ester.

Experimental Protocol: Synthesis of XAC-BY630

Materials:

Xanthine Amine Congener (XAC)

BODIPY™ 630/650-X, succinimidyl ester

Anhydrous Dimethylformamide (DMF)

Triethylamine (TEA)

Reverse-phase High-Performance Liquid Chromatography (HPLC) system
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Mass spectrometer

Procedure:

Dissolution: Dissolve Xanthine Amine Congener (XAC) in anhydrous dimethylformamide

(DMF).

Base Addition: Add triethylamine (TEA) to the solution to act as a base, deprotonating the

primary amine of XAC to facilitate nucleophilic attack.

Fluorophore Addition: To the stirred solution, add a solution of BODIPY™ 630/650-X,

succinimidyl ester in anhydrous DMF. The succinimidyl ester is a reactive group that will

readily couple with the primary amine of XAC.

Reaction: Allow the reaction to proceed at room temperature in the dark for several hours to

overnight. The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or LC-MS.

Purification: Upon completion, the reaction mixture is purified using reverse-phase high-

performance liquid chromatography (HPLC) to isolate the desired fluorescently labeled

product, XAC-BY630.

Characterization: The identity and purity of the final product are confirmed by mass

spectrometry and analytical HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xanthine Amine
Congener (XAC)

Stir at Room Temperature
(in dark)

BODIPY™ 630/650-X
Succinimidyl Ester

Anhydrous DMF

Triethylamine (TEA)

Reverse-Phase HPLC XAC-BY630

Click to download full resolution via product page

Synthesis workflow for XAC-BY630.

Application in Receptor Binding Assays
Fluorescently labeled XAC derivatives, such as XAC-BY630, are invaluable tools for

characterizing adenosine receptor pharmacology. They provide a non-radioactive alternative for

ligand binding assays.

Experimental Protocol: Whole-Cell Fluorescence-Based Ligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinities of

unlabeled ligands for the human adenosine A₁ receptor expressed in CHO cells, using XAC-

BY630 as the fluorescent probe.[1]

Materials:

CHO cells stably expressing the human adenosine A₁-receptor (CHO-A₁)

384-well black view plates
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DMEM/F12 medium with 10% fetal calf serum

HEPES buffered saline (HBS) with 0.1% BSA

XAC-BY630 (fluorescent antagonist)

Unlabeled competitor ligands

Unlabeled XAC (for non-specific binding determination)

4% Paraformaldehyde

Cellular Detection System (e.g., Applied Biosystems 8200)

Procedure:

Cell Culture: Grow CHO-A₁ cells to semi-confluence in 384-well black view plates.

Pre-incubation: Pre-incubate the cells with various concentrations of the unlabeled

competitor ligand for 30 minutes at room temperature in HBS.

Fluorescent Ligand Addition: Add a fixed concentration of XAC-BY630 (e.g., 40 nM) to the

wells. For determining non-specific binding, add 1 µM of unlabeled XAC.

Incubation: Continue the incubation for a further 20 minutes at room temperature.

Fixation: Remove the buffer and fix the cells with 4% paraformaldehyde for 10 minutes at

room temperature.

Washing: Remove the paraformaldehyde and wash the cells once with buffer.

Data Acquisition: Resuspend the cells in buffer and determine the cell-associated

fluorescence using a cellular detection system.

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-

response curve. The IC₅₀ value (the concentration of competitor that inhibits 50% of the

specific binding of the fluorescent ligand) is determined. The Kᵢ (inhibition constant) of the

competitor ligand can then be calculated using the Cheng-Prusoff equation:
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Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the fluorescent ligand and Kₔ is the dissociation constant of

the fluorescent ligand. The Kₔ for XAC-BY630 at the human adenosine A₁-receptor has been

determined to be approximately 51 nM.[1]

Preparation

Assay

Data Analysis

Culture CHO-A1 cells
in 384-well plate
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Workflow for a fluorescence-based competitive binding assay.

Probing Adenosine Receptor Signaling Pathways
XAC and its derivatives are instrumental in dissecting the signaling cascades initiated by

adenosine receptors, which are G protein-coupled receptors (GPCRs). Adenosine receptors

primarily couple to Gs and Gi proteins, which respectively stimulate and inhibit the activity of

adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

As a non-selective antagonist, XAC can be used to block the effects of adenosine at its

receptors, thereby preventing the downstream signaling events. For instance, in a system

where an adenosine A₂ₐ receptor (which couples to Gs) is activated, leading to an increase in

cAMP, the addition of XAC would competitively block the receptor and prevent this increase.

Conversely, for an adenosine A₁ receptor (which couples to Gi), XAC would block the

adenosine-induced decrease in cAMP.

This makes XAC a valuable tool for:

Confirming that a particular cellular response is mediated by adenosine receptors.

Differentiating between the effects of different adenosine receptor subtypes by using XAC in

combination with subtype-selective agonists or antagonists.

Studying the basal activity of adenosine receptors in the absence of an agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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